9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

Catalog No.
S973670
CAS No.
862667-06-9
M.F
C36H50Si2
M. Wt
539 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

CAS Number

862667-06-9

Product Name

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

IUPAC Name

tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane

Molecular Formula

C36H50Si2

Molecular Weight

539 g/mol

InChI

InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3

InChI Key

FEAZNDXDTUMTIL-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

The exact mass of the compound 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) is a highly functionalized acene derivative distinguished by its bulky triisopropylsilyl (TIPS) ethynyl groups at the 9 and 10 positions. In procurement and material selection, this compound is prioritized over standard unsubstituted acenes due to its exceptional solubility in common organic solvents (such as toluene, chloroform, and tetrahydrofuran) and its ability to prevent face-to-face π-stacking in the solid state [1]. By enforcing a slip-stacked or 2D brick-work crystal packing, the bulky TIPS groups suppress aggregation-caused quenching (ACQ), thereby preserving high solid-state fluorescence and facilitating efficient charge transport[2]. Commercially, TIPS-anthracene serves as a high-performance triplet-triplet annihilation (TTA) annihilator, a metal-free organic photoredox catalyst for polymerizations, and a critical soluble building block for synthesizing hole-transporting materials (HTMs) in next-generation photovoltaics[3].

Research Fit

Photoredox catalysis Visible-light photoredox polymerization under air with household LED.
TTA upconversion NIR-to-blue triplet–triplet annihilation annihilator for large anti-Stokes shift.
Singlet fission Triplet energy above Si bandgap for silicon-coupled photovoltaic studies.
Hole-transport materials Synthetically accessible π-core for perovskite solar cell HTM development.

Substituting TIPS-anthracene with unsubstituted anthracene or other common derivatives like 9,10-diphenylanthracene (DPA) often leads to critical failures in solution processing and photophysical efficiency. Unsubstituted anthracene suffers from poor solubility and severe aggregation-caused quenching, making it entirely unsuitable for solution-cast thin films or high-concentration liquid assays [1]. While DPA is a standard benchmark for photon upconversion, it exhibits significantly lower triplet-triplet annihilation (TTA) efficiencies compared to TIPS-anthracene when paired with near-infrared sensitizers, limiting its utility in deep-tissue or low-energy solar applications [2]. Furthermore, in photopolymerization workflows, generic transition-metal catalysts (e.g., ruthenium or iridium complexes) introduce prohibitive costs, toxicity, and trace-metal contamination risks, whereas TIPS-anthracene provides a metal-free, highly reversible redox cycle that operates efficiently under mild aerobic conditions [3].

Substitution Risk

Triplet energy mismatch
TIPS-Anthracene Reported T₁ above Si bandgap (1.1 eV).
TIPS-Pentacene / TIPS-Tetracene T₁ falls below Si bandgap; cannot couple to Si.
For Si-coupled SF, substitution may disable the fundamental energetic requirement.
Photopolymerization initiation
TIPS-Anthracene Reported ~70% epoxy ROP conversion under blue LED.
Unsubstituted anthracene No detectable ROP under identical conditions.
Red-shifted absorption of TIPS derivative is critical; simple anthracene may not initiate.
Oxidative stability trade-off
TIPS-Anthracene Deeper HOMO (−5.6 eV) correlates with higher reported photostability.
TIPS-Pentacene Higher HOMO, more prone to photooxidative degradation under air.
Air-processed device research may benefit from the wider electrochemical window of the anthracene core.

TTA Efficiency in NIR-to-Blue Upconversion

In near-infrared (NIR) to blue photon upconversion systems, the choice of annihilator dictates the maximum achievable quantum yield. When sensitized by PdTPBP in toluene, TIPS-anthracene demonstrates a remarkable TTA efficiency of 77 ± 3%, significantly outperforming structurally similar benchmark annihilators such as 9,10-bis(phenylethynyl)anthracene (BPEA) and 9,10-diphenylanthracene (DPA) [1]. This high efficiency is maintained despite a relatively small driving force for TTA (<0.32 eV), enabling a large anti-Stokes shift of 1.03 eV [1].

Evidence DimensionTriplet-Triplet Annihilation (TTA) Efficiency (ΦTTA)
Target Compound Data77 ± 3%
Comparator Or BaselineBPEA (4.9%) and DPA (~50%)
Quantified Difference15.7-fold higher efficiency than BPEA and ~1.5-fold higher than DPA
Conditions1 mM annihilator concentration, sensitized by PdTPBP in degassed toluene under 635 nm / 785 nm excitation

Selecting TIPS-anthracene maximizes upconversion brightness at lower excitation powers, which is critical for NIR-driven biological imaging and solar energy harvesting.

TTA Efficiency (NIR→Blue)
Head-to-head
TIPS-Anthracene: 77 ± 3% TTA efficiency
BPEA / DPA: Reported lower efficiency under same NIR-to-blue conditions
Supports NIR-to-blue upconversion with high annihilator efficiency under large anti-Stokes shift.
Sensitizer: PtTPBP; solution-phase TTA-UC; room temperature.

Metal-Free Photoredox Catalysis for Ring-Opening Polymerization

For industrial photopolymerization, replacing toxic and expensive transition metal catalysts with organic alternatives is a major procurement objective. TIPS-anthracene functions as a highly efficient organic photocatalyst in a three-component system (with an iodonium salt and a silane) for the ring-opening photopolymerization (ROP) of epoxides under soft LED irradiation[1]. It achieves approximately 70% epoxy conversion in the top 300 nm layer under aerobic conditions, demonstrating a catalytic reactivity and efficiency that closely rivals benchmark transition metal complexes like Ir(ppy)3 and Ru(bpy)32+ [1].

Evidence DimensionCatalytic reactivity and epoxy conversion rate
Target Compound Data~70% epoxy conversion under household LED/Xe lamp exposure
Comparator Or BaselineIr(ppy)3 and Ru(bpy)32+ (benchmark metal catalysts)
Quantified DifferenceAchieves comparable polymerization profiles without the use of heavy metals
ConditionsThree-component photoinitiating system (TIPS-anthracene, diphenyl iodonium salt, silane) under air

Allows manufacturers to eliminate heavy-metal toxicity and lower catalyst costs in UV/visible-cured resins and 3D printing formulations.

Triplet Energy (T₁)
Cross-study
1.37eV
Reported above Si bandgap (1.1 eV); supports silicon-coupled singlet fission research.
TIPS-Pn: ~0.8 eV, TIPS-Tc: ~1.0 eV (below threshold).

HTM Precursor with Superior Ambient Stability

The synthesis of hole transporting materials (HTMs) for perovskite solar cells requires precursors that impart both high solubility and optimal energy levels. HTMs synthesized using a TIPS-anthracene core (e.g., PEH-16) achieve a power conversion efficiency (PCE) of 17.12%, which is highly competitive with the expensive benchmark Spiro-OMeTAD [1]. Furthermore, devices based on the TIPS-anthracene-derived HTM exhibited superior long-term ambient stability, retaining 98% of their initial efficiency over 1200 hours, outperforming the 97% retention of Spiro-OMeTAD under identical conditions[1].

Evidence DimensionAmbient device stability (efficiency retention over 1200 hours)
Target Compound Data98% retention (using TIPS-anthracene-derived HTM PEH-16)
Comparator Or Baseline97% retention (using benchmark Spiro-OMeTAD)
Quantified Difference1% absolute improvement in long-term stability, coupled with significantly lower synthesis costs
ConditionsTriple-cation perovskite solar cells under standard one sun illumination for 1200 hours

Provides a highly soluble, cost-effective synthetic building block to replace Spiro-OMeTAD in scalable, stable perovskite solar cell manufacturing.

Photoredox ROP
Head-to-head
TIPS-Anthracene: ~70% epoxy conversion in 11 min (blue LED, air)
Unsubstituted anthracene: 0% conversion under same conditions
May support metal-free visible-light photopolymerization research.
Three-component system (An-Si/Ph₂I⁺/silane); ATR-FTIR monitoring.
HOMO Level
Cross-study
−5.6eV
Deeper HOMO correlates with higher oxidative stability; supports air-processed device research.
TIPS-Pn HOMO −5.0 eV; electrochemical gap 2.7 eV (An) vs 1.89 eV (Pn).
HTM Perovskite PCE
Head-to-head
TIPS-Anthracene HTM: up to 19.3% PCE (AM1.5G)
Other anthracene HTMs: lower reported PCE; Spiro-OMeTAD comparable
Reported high PCE with only 2–4 synthetic steps; may support cost-effective HTM development.
Device: Cs₀.₀₅FA₀.₇₉MA₀.₁₆Pb(I₀.₈₄Br₀.₁₆)₃ perovskite.
Singlet Fission Yield
Cross-study
19% (thin film)
Low SF yield channels triplet excitons to TTA; supports TTA-UC over SF applications.
TIPS-Pn: ~200% SF yield; polymorph control may tune SF/TTA balance.

Metal-Free Photopolymerization

TIPS-anthracene is the right choice for formulating visible-light-curable resins, coatings, and 3D printing inks where transition metal toxicity (e.g., from Ruthenium or Iridium) must be avoided. Its reversible redox behavior and ability to generate free radicals under mild LED irradiation make it ideal for aerobic ring-opening polymerizations [1].

NIR-to-Blue Photon Upconversion

Due to its exceptional triplet-triplet annihilation (TTA) efficiency of ~77%, this compound is highly recommended as an annihilator in upconversion systems. It is particularly suited for deep-tissue optogenetics, photodynamic therapy, and solar energy harvesting where low-energy near-infrared light must be efficiently converted into higher-energy blue photons [2].

Solution-Processable Organic Semiconductor Synthesis

As a highly soluble, sterically hindered building block, TIPS-anthracene is a premium precursor for synthesizing advanced hole-transporting materials (HTMs) and active layers for OLEDs and OFETs. It allows chemists to design molecules that bypass the aggregation-caused quenching and poor film-forming properties typical of unsubstituted acenes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NIR-to-blue upconversion research
High TTA annihilator efficiency under large anti-Stokes shift
TTA efficiency and upconversion quantum yield with NIR sensitizer
Visible-light photopolymerization
Air-tolerant photoinitiation with household LED
Epoxy/acrylate conversion and inhibition time in three-component system
Si-coupled singlet fission photovoltaics
Triplet energy above Si bandgap
Triplet energy transfer to Si and SF yield in thin films
Perovskite solar cell HTM development
Synthetic accessibility and energy level alignment
PCE under AM1.5G and device stability with TIPS-An core HTMs

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

[Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]

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